molecular formula C16H20N4OS B5808395 5-cyclohexyl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol

5-cyclohexyl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol

Cat. No. B5808395
M. Wt: 316.4 g/mol
InChI Key: OKWSNOMJJHBXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclohexyl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "CMT-3" and is a member of the triazole family of compounds. CMT-3 has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further exploration in scientific research.

Mechanism of Action

The mechanism of action of CMT-3 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are important for cell growth and survival. CMT-3 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tumor invasion and metastasis. Additionally, CMT-3 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
CMT-3 has a range of biochemical and physiological effects that make it a promising candidate for further exploration in scientific research. CMT-3 has been shown to have anti-tumor, anti-inflammatory, and anti-angiogenic properties, making it a potential candidate for the treatment of various diseases. Additionally, CMT-3 has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using CMT-3 in lab experiments is its relatively low toxicity compared to other anti-cancer agents. Additionally, CMT-3 has been shown to have a broad spectrum of activity against various cancer cell lines, making it a potential candidate for the treatment of multiple types of cancer. However, one of the limitations of using CMT-3 in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on CMT-3. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of CMT-3 and its potential applications in the treatment of various diseases. Future research could also explore the potential use of CMT-3 in combination with other anti-cancer agents to improve its effectiveness. Finally, further studies are needed to investigate the potential side effects of CMT-3 and its safety profile in vivo.

Synthesis Methods

The synthesis of CMT-3 involves a multi-step process that includes the reaction of a cyclohexylamine with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with thiosemicarbazide to form the desired product, CMT-3. The synthesis of CMT-3 has been optimized over the years, and various methods have been developed to improve the yield and purity of the compound.

Scientific Research Applications

CMT-3 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. CMT-3 has been shown to have anti-tumor activity in various cancer cell lines, including breast, prostate, and lung cancer. Additionally, CMT-3 has been shown to have anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of inflammatory diseases and angiogenesis-related disorders.

properties

IUPAC Name

3-cyclohexyl-4-[(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-21-14-9-7-12(8-10-14)11-17-20-15(18-19-16(20)22)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWSNOMJJHBXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclohexyl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol

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